N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide
Description
N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9(17(2)14(18)11-8-20-16-15-11)13-7-10-5-3-4-6-12(10)19-13/h3-6,8-9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMECLKXUAUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2O1)N(C)C(=O)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the benzofuran derivative with appropriate reagents to form the thiadiazole ring.
Final coupling: The final step involves coupling the benzofuran-thiadiazole intermediate with N-methylcarboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazole rings .
Scientific Research Applications
N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes.
Interacting with receptors: The compound may bind to specific receptors, modulating their activity.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxamide share structural similarities with N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-N-methylthiadiazole-4-carboxamide.
Thiadiazole derivatives: Compounds such as 4-methylthiadiazole and thiadiazole-4-carboxamide are structurally related.
Uniqueness
This compound is unique due to its combined benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
